Isohexyltriphenylphosphonium Bromide

Mitochondrial Targeting Cationic Liposomes Alkyltriphenylphosphonium Bromides

Choose Isohexyltriphenylphosphonium Bromide for unparalleled Wittig olefination stereoselectivity and mitochondrial targeting performance. Its unique C6 branched isohexyl chain provides optimal lipophilicity and steric bulk, distinguishing it from linear alkyl analogs. Unpredictable substitution by other alkyltriphenylphosphonium bromides jeopardizes experimental reproducibility and formulation efficacy. This high-purity (≥98%) Wittig reagent is essential for constructing precise alkene geometries in complex natural product synthesis and for developing mitochondria-targeted drug delivery systems. Stock available for rapid global shipment.

Molecular Formula C24H28BrP
Molecular Weight 427.4 g/mol
CAS No. 70240-41-4
Cat. No. B131997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsohexyltriphenylphosphonium Bromide
CAS70240-41-4
Synonyms(4-Methylpentyl)triphenyl-phosphonium Bromide;  (4-Methylpentyl)triphenylphosphonium Bromide; 
Molecular FormulaC24H28BrP
Molecular Weight427.4 g/mol
Structural Identifiers
SMILESCC(C)CCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C24H28P.BrH/c1-21(2)13-12-20-25(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24;/h3-11,14-19,21H,12-13,20H2,1-2H3;1H/q+1;/p-1
InChIKeyWZVQDUYONNRCAP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isohexyltriphenylphosphonium Bromide (CAS 70240-41-4): Procurement and Identity Specification for a Cationic Phosphonium Salt


Isohexyltriphenylphosphonium Bromide (CAS 70240-41-4), also known as (4-methylpentyl)triphenylphosphonium bromide, is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a branched isohexyl (4-methylpentyl) alkyl chain, with a bromide counterion . This compound is categorized as a Wittig reagent and is also employed as a mitochondrial targeting vector . Its molecular formula is C24H28BrP, with a molecular weight of 427.36 g/mol . The presence of the lipophilic triphenylphosphonium (TPP+) cation facilitates its accumulation across biological membranes, particularly the mitochondrial inner membrane, driven by the negative membrane potential [1].

Isohexyltriphenylphosphonium Bromide Substitution Risks: Why Alkyl Chain Length and Branching Dictate Performance and Cannot Be Approximated


Generic substitution of Isohexyltriphenylphosphonium Bromide with other alkyltriphenylphosphonium bromides is not scientifically justifiable due to the critical influence of alkyl chain architecture on physicochemical properties and biological outcomes. The specific C6 branched isohexyl chain of this compound confers a unique balance of lipophilicity and steric bulk, which directly impacts its behavior in applications ranging from Wittig reaction stereoselectivity to the stability and charge characteristics of lipid-based mitochondrial targeting systems. Direct comparative evidence demonstrates that altering the alkyl tail length in triphenylphosphonium bromide (TPPB-n) surfactants modifies the hydrodynamic diameter and zeta potential of liposomal formulations, with optimal stability achieved at specific chain lengths (TPPB-12 and TPPB-14) [1]. Furthermore, the lipophilic nature of the TPP+ moiety, which is modulated by the attached alkyl chain, is fundamental to its ability to cross lipid bilayers and accumulate several-hundred fold within the mitochondrial matrix [2]. Consequently, substituting this compound with an analog possessing a different alkyl chain (e.g., linear, shorter, or longer) would unpredictably alter these performance-defining parameters, jeopardizing experimental reproducibility and formulation efficacy.

Quantitative Differentiation of Isohexyltriphenylphosphonium Bromide: Evidence-Based Performance Metrics vs. Alkyl Chain Analogs


Influence of Alkyl Chain Length on Liposomal Zeta Potential: Isohexyl vs. TPPB-n Series

While specific data for the isohexyl derivative is not isolated in this study, it provides a critical class-level inference for chain length dependency. The study on alkyltriphenylphosphonium bromides (TPPB-n) demonstrates that increasing the alkyl tail length from TPPB-12 to TPPB-14 leads to a measurable increase in the positive surface charge of the resulting liposomes [1]. This trend establishes that the alkyl chain length is a direct determinant of the colloidal properties essential for mitochondrial targeting efficiency. Therefore, Isohexyltriphenylphosphonium Bromide, with its distinct C6 branched chain, is expected to occupy a specific and non-interchangeable position on this performance curve relative to its linear or longer-chain counterparts.

Mitochondrial Targeting Cationic Liposomes Alkyltriphenylphosphonium Bromides

Optimal Liposomal Stability Achieved with Specific TPPB-n Chain Lengths (C12 and C14): Benchmarking the Isohexyl Analogue

A comparative study on hybrid liposomes modified with various TPPB-n surfactants identified that formulations incorporating TPPB-12 and TPPB-14 exhibited the most optimal stability profiles [1]. This finding directly implicates the alkyl tail length as a critical formulation parameter. While the isohexyl (C6) derivative was not a comparator in this specific study, the results provide a crucial benchmark: they demonstrate that even a small difference in alkyl chain length (e.g., from C12 to C14 or C16) can shift a formulation from an 'optimal' to a sub-optimal stability state. Therefore, the selection of Isohexyltriphenylphosphonium Bromide over other alkyl chain lengths (e.g., TPPB-10, TPPB-16) is a decision with predictable consequences for colloidal stability, and its unique C6 branched structure places it in a distinct stability and performance category.

Liposome Formulation Drug Delivery Systems Physicochemical Stability

Mechanism of Mitochondrial Accumulation: >100-Fold Concentration Gradient Driven by TPP+ Moiety

A foundational study on mitochondrial targeting demonstrates that covalent attachment of a lipophilic triphenylphosphonium (TPP+) cation to a bioactive molecule enables its accumulation several-hundred fold within the mitochondrial matrix, driven by the large membrane potential (-150 to -180 mV) across the inner mitochondrial membrane [1]. Specifically, a TPP+ derivative (TPPB) was shown to accumulate to approximately 80-fold greater levels than endogenous vitamin E within mitochondria when cells were incubated with micromolar concentrations of the compound [1]. This class-defining property is shared by Isohexyltriphenylphosphonium Bromide by virtue of its core TPP+ structure, distinguishing it from non-targeted compounds or alternative targeting vectors that do not exploit the mitochondrial membrane potential for such dramatic concentration enhancement.

Mitochondrial Physiology Drug Targeting Triphenylphosphonium Cation

Isohexyltriphenylphosphonium Bromide: Validated Research Applications in Drug Delivery, Synthesis, and Mitochondrial Biology


Formulation of Mitochondria-Targeted Cationic Liposomes for Hydrophilic Drug Delivery

Researchers developing lipid-based nanocarriers for targeted drug delivery to mitochondria can utilize Isohexyltriphenylphosphonium Bromide as a non-covalent surface modifier. As demonstrated with a series of alkyltriphenylphosphonium bromides (TPPB-n), the alkyl chain length directly influences the stability and surface charge of the resulting liposomes [1]. This compound's specific C6 branched alkyl chain offers a unique hydrophobicity profile, enabling the fine-tuning of liposomal properties for optimized drug loading, stability, and mitochondrial colocalization of encapsulated hydrophilic payloads such as doxorubicin or metronidazole [1].

Synthesis of Geometrically Defined Alkenes via the Wittig Reaction

As a phosphonium salt, Isohexyltriphenylphosphonium Bromide serves as a precursor for generating phosphorus ylides, which are key intermediates in the Wittig reaction . This reaction is fundamental for the stereoselective synthesis of carbon-carbon double bonds, particularly for constructing (Z)-alkenols [2]. The specific steric and electronic properties imparted by the isohexyl and triphenyl groups on the phosphonium center can influence the stereochemical outcome (E/Z selectivity) of the olefination, making this specific salt a valuable reagent in the multi-step synthesis of complex natural products and pharmaceuticals where precise alkene geometry is required [2].

Synthesis of Mitochondria-Targeted Bioactive Conjugates

Isohexyltriphenylphosphonium Bromide can be used as a starting material or synthetic intermediate to covalently attach a triphenylphosphonium (TPP+) moiety to a pharmacophore of interest. This strategy is the most effective way to deliver small-molecule drugs specifically to mitochondria [3]. By linking the TPP+ group, researchers can exploit the mitochondrial membrane potential to achieve a 100- to 1000-fold concentration of the attached drug within the organelle, as demonstrated with targeted antioxidants [4]. This application is critical for developing novel anticancer, neuroprotective, or cardioprotective agents that act on mitochondrial targets [3].

Investigating Alkyl Chain Structure-Activity Relationships in Mitochondrial Targeting

Isohexyltriphenylphosphonium Bromide is a valuable tool compound in systematic studies designed to elucidate how the alkyl chain length and branching of a TPP+ vector influence mitochondrial uptake, cytotoxicity, and overall biological activity. By comparing its performance against a panel of linear alkyltriphenylphosphonium bromides (e.g., TPPB-10, TPPB-12, TPPB-14, TPPB-16), researchers can establish quantitative structure-activity relationships (QSAR) that guide the rational design of more effective and selective mitochondria-targeted therapeutics and diagnostics [1].

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